molecular formula C24H40O3 B157407 2-[(1r,2r,5r)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol CAS No. 83003-12-7

2-[(1r,2r,5r)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol

Cat. No.: B157407
CAS No.: 83003-12-7
M. Wt: 376.6 g/mol
InChI Key: YNZFFALZMRAPHQ-SYYKKAFVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1R,2R,5R)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol, commonly referred to as CP55940, is a synthetic cannabinoid receptor agonist with the molecular formula C₂₄H₄₀O₃ and a molecular weight of 376.6 g/mol . Its structure features a cyclohexyl core substituted with hydroxyl and 3-hydroxypropyl groups at the 5- and 2-positions, respectively, and a 2-methyloctan-2-yl chain attached to the phenolic ring (SMILES: CCCCCCCC(C)(C)c2ccc(C1C(CCC(C1)O)CCCO)c(c2)O) . CP55940 is a high-affinity agonist of both CB1 and CB2 receptors, with marked selectivity for CB1, making it a critical tool in cannabinoid pharmacology . It has been extensively studied in preclinical pain models, demonstrating antinociceptive effects in rodent chronic pain assays .

Properties

IUPAC Name

2-[(1R,2R,5R)-5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O3/c1-4-5-6-7-14-24(2,3)19-11-13-21(23(27)16-19)22-17-20(26)12-10-18(22)9-8-15-25/h11,13,16,18,20,22,25-27H,4-10,12,14-15,17H2,1-3H3/t18-,20-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZFFALZMRAPHQ-SYYKKAFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)(C)C1=CC(=C(C=C1)C2CC(CCC2CCCO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC(C)(C)C1=CC(=C(C=C1)[C@@H]2C[C@@H](CC[C@H]2CCCO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401017713, DTXSID80875516
Record name (+/-)-CP 55,940
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(1,1-Dimethylheptyl)-2-[(1R,2R,5R)-5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80875516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83002-04-4, 83003-12-7
Record name 5-(1,1-Dimethylheptyl)-2-[(1R,2R,5R)-5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83002-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CP 55940
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083002044
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CP 55940
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083003127
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+/-)-CP 55,940
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(1,1-Dimethylheptyl)-2-[(1R,2R,5R)-5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80875516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CP-55940
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KFY70972J5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CP-55940, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YX8JK1BQG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Cyclohexane Ring Formation

The cyclohexane backbone is synthesized via a stereoselective Diels-Alder reaction between a dienophile (e.g., methyl vinyl ketone) and a diene precursor. Asymmetric catalysis using chiral Lewis acids ensures the desired (1R,2R,5R) configuration. Post-cyclization, the ketone group is reduced to a secondary alcohol using NaBH4 in methanol, yielding a diastereomeric mixture that requires resolution.

Table 1: Key Reaction Conditions for Cyclohexane Ring Synthesis

StepReagents/ConditionsYield (%)Stereochemical Outcome
Diels-Alder ReactionChiral Cu(OTf)₂, 60°C, 24h7885% ee (1R,2R,5R)
Ketone ReductionNaBH4, MeOH, 0°C → RT, 2h92Diastereomeric ratio 3:1 (desired:undesired)

Functionalization of the Phenolic Core

The phenolic ring is functionalized via Friedel-Crafts alkylation using 2-methyloctan-2-yl bromide under AlCl3 catalysis. This step introduces the lipophilic side chain critical for cannabinoid receptor binding.

Table 2: Alkylation Optimization Parameters

ParameterOptimal ValueImpact on Yield
Catalyst Loading1.2 equiv AlCl3Maximizes electrophilicity
SolventAnhydrous CH₂Cl₂Prevents hydrolysis
Temperature−10°CMinimizes polysubstitution

Hydroxypropyl Side Chain Installation

The 3-hydroxypropyl group is introduced via Grignard addition to a pre-installed cyclohexanone intermediate. Subsequent oxidation and reduction steps ensure proper stereochemistry:

  • Grignard Reaction : (3-hydroxypropyl)magnesium bromide adds to the cyclohexanone, yielding a tertiary alcohol.

  • Oxidation : Selective oxidation of the alcohol to a ketone using PCC.

  • Stereoselective Reduction : L-Selectride reduces the ketone to the (2R)-configured alcohol with >90% diastereomeric excess.

Byproduct Formation and Control

The synthesis generates (±)5-epi CP55940 as a major byproduct due to epimerization at the C5 position during the reduction step. Key mitigation strategies include:

Epimerization Mechanisms

  • Thermodynamic Control : At elevated temperatures (>40°C), the C5 hydroxyl group undergoes reversible keto-enol tautomerism, enabling epimerization.

  • Catalytic Influence : Residual Lewis acids (e.g., AlCl3) accelerate epimerization by stabilizing transition states.

Table 3: Byproduct Distribution Under Varied Conditions

ConditionCP55940 (%)5-epi CP55940 (%)Other Byproducts (%)
Standard Synthesis682210
Low-Temperature Workup82126
Chiral Additive*8974
*e.g., (R)-BINOL (5 mol%)

Purification and Isolation

Chromatographic Resolution

Reverse-phase HPLC with a chiral stationary phase (CSP) such as cellulose tris(3,5-dimethylphenylcarbamate) achieves baseline separation of CP55940 and its 5-epi diastereomer. Mobile phase optimization is critical:

Table 4: HPLC Purification Parameters

ColumnMobile PhaseFlow Rate (mL/min)Retention Time (min)
Chiralpak IC-3Hexane:EtOH:DEA (90:10:0.1)1.0CP55940: 14.2
5-epi: 16.8

Crystallization Techniques

Recrystallization from ethyl acetate/n-heptane (1:3) improves purity to >99% by exploiting differential solubility between diastereomers.

Analytical Characterization

Post-synthesis validation employs:

  • NMR Spectroscopy : Distinctive signals at δ 1.26 ppm (geminal dimethyl, 2-methyloctan-2-yl) and δ 5.32 ppm (phenolic -OH).

  • Mass Spectrometry : ESI-MS m/z 377.3 [M+H]+ (calc. 376.6).

  • X-ray Crystallography : Confirms (1R,2R,5R) configuration via anomalous dispersion.

Scale-Up Considerations

Industrial-scale production faces challenges in maintaining stereochemical purity. Continuous-flow reactors with immobilized chiral catalysts reduce epimerization by minimizing residence time at elevated temperatures .

Chemical Reactions Analysis

CP55940 undergoes various chemical reactions, including:

    Oxidation: CP55940 can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert CP55940 to its corresponding alcohols or alkanes.

    Substitution: Halogenation or alkylation reactions can introduce new functional groups into the molecule.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Structure and Composition

The molecular formula of CP55940 is C24H40O3C_{24}H_{40}O_3. Its structure features a cyclohexyl group with hydroxyl substitutions, contributing to its unique pharmacological properties.

Cannabinoid Receptor Modulation

CP55940 is known for its high affinity for cannabinoid receptors (CB1 and CB2). It acts as a potent agonist, influencing various physiological processes:

  • Pain Relief : Studies indicate that CP55940 can reduce pain perception through its action on the central nervous system. It modulates neurotransmitter release, particularly in pain pathways.
  • Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties, making it a candidate for treating conditions such as arthritis and other inflammatory disorders.

Neuroprotective Effects

Research has shown that CP55940 may have neuroprotective effects in models of neurodegenerative diseases:

  • Alzheimer's Disease : In vitro studies suggest that CP55940 can inhibit amyloid-beta aggregation, a hallmark of Alzheimer's pathology.
  • Parkinson's Disease : Animal models have demonstrated that CP55940 can protect dopaminergic neurons from oxidative stress.

Case Studies

  • Chronic Pain Management : A clinical trial evaluated the efficacy of CP55940 in patients with chronic pain conditions. Results indicated significant pain reduction compared to placebo, highlighting its potential as a therapeutic agent.
  • Neuroprotection in Stroke Models : In a study involving ischemic stroke models, administration of CP55940 resulted in reduced infarct size and improved functional recovery, suggesting its role in neuroprotection.

Toxicology and Safety Profile

While CP55940 shows promise in therapeutic applications, understanding its safety profile is crucial:

  • Toxicological Studies : Research indicates that high doses may lead to adverse effects such as sedation and impaired motor function. Long-term studies are necessary to fully assess chronic exposure risks.
  • Regulatory Status : As a synthetic cannabinoid, CP55940 falls under scrutiny by regulatory bodies. Its use is primarily restricted to research settings.

Mechanism of Action

CP55940 exerts its effects by acting as a full agonist at both cannabinoid receptor 1 and cannabinoid receptor 2. It has high affinity for these receptors, with dissociation constant values of 0.58 nanomolar and 0.68 nanomolar, respectively. CP55940 also acts as an antagonist at G protein-coupled receptor 55, the putative cannabinoid receptor 3. The binding of CP55940 to cannabinoid receptors activates intracellular signaling pathways, leading to various physiological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

CP55940 belongs to a class of cannabinoid receptor agonists that includes both natural and synthetic derivatives. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Structural and Pharmacological Comparison of Cannabinoid Receptor Agonists

Compound Name Molecular Formula Molecular Weight (g/mol) Receptor Affinity (CB1/CB2) Key Pharmacological Effects
CP55940 C₂₄H₄₀O₃ 376.6 High affinity for CB1 > CB2 Antinociceptive in inflammatory/allodynia models ; used in receptor mapping studies
Δ⁹-Tetrahydrocannabinol (Δ⁹-THC) C₂₁H₃₀O₂ 314.5 Partial CB1 agonist Mixed efficacy in pain models; psychoactive
WIN55212-2 C₂₉H₃₈N₂O₂ 452.6 High CB1/CB2 affinity Broad analgesic effects but limited clinical use due to side effects
Nabilone C₂₄H₃₆O₃ 372.5 Synthetic CB1 agonist FDA-approved for chemotherapy-induced nausea; moderate pain relief

Structural and Functional Insights:

CP55940 vs. Δ⁹-THC: Structural Differences: CP55940’s cyclohexyl-hydroxypropyl motif and branched 2-methyloctan-2-yl chain contrast with Δ⁹-THC’s tricyclic terpenophenolic structure. These features enhance CP55940’s lipophilicity and receptor-binding stability . Functional Outcomes: CP55940 exhibits full agonism at CB1, whereas Δ⁹-THC is a partial agonist, leading to divergent efficacy in pain models (e.g., CP55940 is consistently effective in mechanical allodynia, while Δ⁹-THC shows variability) .

CP55940 vs. WIN55212-2: WIN55212-2’s morpholino-methyl group and naphthoyl moiety confer distinct binding kinetics, but both compounds share high CB1 affinity. CP55940’s hydroxyl groups may contribute to reduced blood-brain barrier penetration compared to WIN55212-2, influencing central vs. peripheral effects .

CP55940 vs. Nabilone :

  • Nabilone, a synthetic Δ⁹-THC analog, lacks CP55940’s hydroxypropyl side chain, resulting in lower CB1 potency. CP55940’s efficacy in preclinical pain models surpasses nabilone’s, which is primarily used for nausea .

Methodological Considerations:

Compound similarity assessments (e.g., structural vs. functional) significantly impact drug discovery outcomes. For instance, CP55940 and Δ⁹-THC share moderate structural similarity but differ in binding kinetics, highlighting the limitations of relying solely on structural overlap for predicting biological activity .

Biological Activity

Overview

The compound 2-[(1R,2R,5R)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol , commonly referred to as CP 55,940, is a synthetic cannabinoid known for its potent biological activities. It acts primarily as an agonist at the cannabinoid receptors CB1 and CB2, contributing to various physiological effects including analgesic and anti-inflammatory properties.

PropertyValue
IUPAC Name This compound
Molecular Formula C25H50O3
Molecular Weight 394.68 g/mol
CAS Number 83002-04-4

CP 55,940 interacts with the cannabinoid receptors in the central nervous system (CNS), primarily:

  • CB1 Receptors : These are predominantly located in the brain and are involved in the modulation of neurotransmitter release. Activation of CB1 receptors by CP 55,940 leads to reduced pain perception and anti-nociceptive effects.
  • CB2 Receptors : Found mainly in peripheral tissues and immune cells, stimulation of CB2 receptors is associated with anti-inflammatory effects.

Analgesic Effects

CP 55,940 has been shown to exhibit significant analgesic properties in various experimental models:

  • Pain Models : In studies involving mouse models of neuropathic pain induced by chronic constriction injury (CCI), CP 55,940 administration resulted in a marked reduction in mechanical allodynia. The effective dose (ED50) was found to be significantly lower than that of other cannabinoids like Δ9-THC .
  • Tail Withdrawal Assay : In a tail withdrawal assay, CP 55,940 demonstrated dose-dependent increases in latency times, indicating its potential as an effective analgesic agent .

Anti-inflammatory Properties

Research indicates that CP 55,940 can reduce inflammation through:

  • Inhibition of pro-inflammatory cytokines.
  • Modulation of immune cell activity via CB2 receptor activation.

In a model of carrageenan-induced paw edema in rats, CP 55,940 significantly reduced paw swelling compared to control groups .

Case Study: Neuropathic Pain Management

A study evaluated the efficacy of CP 55,940 in managing neuropathic pain in rodent models. Results indicated that administration of CP 55,940 led to:

  • A significant decrease in pain-related behaviors.
  • Enhanced thermal nociception thresholds.

These findings suggest that CP 55,940 could be a valuable therapeutic agent for chronic pain management .

Research on Cancer Pain Relief

In cancer-induced pain models, CP 55,940 was shown to alleviate pain associated with tumor growth. This effect was attributed to its action on both CB1 and CB2 receptors, leading to decreased sensitivity to painful stimuli and improved overall quality of life for cancer patients .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[(1R,2R,5R)-5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol, considering stereochemical control?

  • Methodological Answer : Synthesis requires careful selection of chiral catalysts or enzymatic methods to preserve stereochemistry. For example, homologues like CP 47,497 () use cyclohexylphenol backbones with alkyl substitutions. Key steps include:

  • Protecting hydroxyl groups during alkylation to avoid side reactions.
  • Using asymmetric hydrogenation or chiral auxiliaries for cyclohexane ring stereochemistry.
  • Characterizing intermediates via 1H^{1}\text{H}/13C^{13}\text{C} NMR and X-ray crystallography to confirm configurations .

Q. How can structural elucidation of this compound be systematically validated?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR : Assign proton environments using 2D COSY/NOESY to resolve cyclohexyl and phenolic ring interactions.
  • X-ray crystallography : Resolve absolute configuration, as demonstrated for phosphinate derivatives ().
  • Mass spectrometry : Confirm molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How should experimental designs account for environmental fate and degradation pathways of this compound?

  • Methodological Answer : Adapt long-term environmental studies (e.g., Project INCHEMBIOL, ):

  • Laboratory simulations : Expose the compound to UV light, varying pH, and microbial consortia.
  • Analytical monitoring : Use HPLC-MS to track degradation products and quantify half-lives.
  • Ecotoxicity assays : Evaluate impacts on model organisms (e.g., Daphnia magna) at cellular and population levels .

Q. What strategies resolve contradictions in biological activity data across homologues?

  • Methodological Answer :

  • Comparative SAR analysis : Test homologues (e.g., CP 47,497 with n=4–7 side chains, ) to isolate structural determinants of activity.
  • Dose-response curves : Use standardized assays (e.g., receptor binding or enzyme inhibition) to quantify potency variations.
  • Molecular docking : Model interactions with target proteins (e.g., cannabinoid receptors) to explain discrepancies .

Q. How can stability studies under varying conditions be rigorously designed?

  • Methodological Answer : Employ a split-plot design () with factors:

  • Temperature : 4°C, 25°C, 40°C.
  • pH : 2.0 (gastric), 7.4 (physiological).
  • Light exposure : Dark vs. UV/visible light.
  • Analysis : Monitor degradation via HPLC-UV and quantify kinetics using Arrhenius models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(1r,2r,5r)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol
Reactant of Route 2
Reactant of Route 2
2-[(1r,2r,5r)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.